N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17857651
InChI: InChI=1S/C12H17N3O4S/c1-13-10-5-4-8-14(9-10)20(18,19)12-7-3-2-6-11(12)15(16)17/h2-3,6-7,10,13H,4-5,8-9H2,1H3
SMILES:
Molecular Formula: C12H17N3O4S
Molecular Weight: 299.35 g/mol

N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine

CAS No.:

Cat. No.: VC17857651

Molecular Formula: C12H17N3O4S

Molecular Weight: 299.35 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine -

Specification

Molecular Formula C12H17N3O4S
Molecular Weight 299.35 g/mol
IUPAC Name N-methyl-1-(2-nitrophenyl)sulfonylpiperidin-3-amine
Standard InChI InChI=1S/C12H17N3O4S/c1-13-10-5-4-8-14(9-10)20(18,19)12-7-3-2-6-11(12)15(16)17/h2-3,6-7,10,13H,4-5,8-9H2,1H3
Standard InChI Key IBAWSZVLTBJPDN-UHFFFAOYSA-N
Canonical SMILES CNC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₂H₁₇N₃O₄S, with a molecular weight of 299.35 g/mol. Its IUPAC name derives from the piperidin-3-amine core, where the nitrogen at position 1 is bonded to a methyl group and a 2-nitrobenzenesulfonyl moiety. Key structural elements include:

  • Piperidine ring: A six-membered saturated heterocycle providing conformational flexibility.

  • 2-Nitrobenzenesulfonyl group: An electron-withdrawing substituent that influences electronic distribution and reactivity .

  • N-Methylamine: Enhances lipophilicity and modulates intermolecular interactions .

The nitro group at the ortho position of the benzene ring introduces steric hindrance, potentially affecting binding interactions in biological systems .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine typically involves sequential functionalization of the piperidine core:

  • N-Methylation: Piperidin-3-amine undergoes methyl group introduction via reductive amination or alkylation with methyl iodide .

  • Sulfonylation: The secondary amine reacts with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Temperature: 0–25°C to minimize side reactions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient).

Key Reaction Pathways

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further derivatization.

  • Sulfonamide Cleavage: Strong acids (e.g., HBr/acetic acid) or bases (e.g., NaOH/ethanol) can hydrolyze the sulfonamide bond, regenerating the parent amine.

Physicochemical Properties

PropertyValue/Description
SolubilityModerate in DMSO (~50 mg/mL); low in water (<1 mg/mL)
LogP~2.1 (predicted)
pKaAmine: ~9.5; Sulfonamide: ~6.2
Thermal StabilityDecomposes above 200°C

The electron-withdrawing nitro and sulfonyl groups reduce basicity compared to unmodified piperidin-3-amine (pKa ~10.5) .

Biological Activity and Research Applications

While direct pharmacological data for N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine are unavailable, structurally related sulfonamides exhibit:

  • Enzyme Inhibition: Sulfonamide groups often target carbonic anhydrases or proteases.

  • Antimicrobial Effects: Analogous compounds show activity against Gram-positive bacteria.

  • CNS Modulation: Piperidine derivatives frequently cross the blood-brain barrier, suggesting neuropharmacological potential .

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundIC₅₀ (Enzyme X)Antibacterial MIC (μg/mL)
1-(4-Nitrobenzenesulfonyl)piperidine12 nM8 (S. aureus)
N-Methylpiperidin-3-amineN/A>64

Industrial and Materials Science Applications

  • Coordination Chemistry: The sulfonamide nitrogen can act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺).

  • Polymer Modification: Incorporated into epoxy resins to enhance thermal stability.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the nitro position and sulfonamide linkage.

  • Prodrug Development: Leveraging nitro-to-amine reduction for targeted drug delivery.

  • Catalytic Applications: Exploring metal-organic frameworks incorporating this ligand.

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